Azalomycin F

LtaS inhibition guanidyl pharmacophore macrodiolide comparison

Azalomycin F addresses the critical need for novel Gram-positive antibacterial agents that circumvent ribosomal macrolide resistance. Its validated LtaS inhibition mechanism-binding residues Lys299, Phe353, Trp354, and His416 in S. aureus-is absent in Elaiophylin and Niphimycin, making substitution scientifically unsupported. • MRSA activity: MIC 1.60-3.20 μg/mL (F5a); synergy with vitamin K3 yields FICI 0.25-0.50 and closes the mutant selection window. • Antifungal dual-spectrum: Candida spp. MIC 7-10 μg/mL; dermatophytes MIC 1-4 μg/mL; superior to Siccanin against Candida. • Supplied as fermentation-derived complex (F3a/F4a/F5a) with fully annotated biosynthetic gene cluster (BGC0002948). Standard packs: 1 mg, 5 mg; bulk custom synthesis available on request.

Molecular Formula C55H93N3O17
Molecular Weight 1068.3 g/mol
CAS No. 11003-24-0
Cat. No. B076549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzalomycin F
CAS11003-24-0
Synonymsazalomycin F
azalomycin-F
Molecular FormulaC55H93N3O17
Molecular Weight1068.3 g/mol
Structural Identifiers
SMILESCC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O
InChIInChI=1S/C55H93N3O17/c1-32-17-14-19-36(5)51(35(4)16-12-10-8-9-11-13-23-58-54(56)57)74-53(71)37(6)20-15-18-33(2)45(63)29-46(64)38(7)43(61)22-21-34(3)48(66)31-55(72)52(70)47(65)28-42(75-55)27-41(73-50(69)30-49(67)68)25-39(59)24-40(60)26-44(32)62/h8-9,14-15,17-20,33-36,38-48,51-52,59-66,70,72H,10-13,16,21-31H2,1-7H3,(H,67,68)(H4,56,57,58)/b9-8+,18-15+,19-14+,32-17+,37-20+
InChIKeyUVUPYXTUQSCQRV-PEKXHOPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azalomycin F: Baseline & Procurement


Azalomycin F is a natural guanidyl-containing polyhydroxy macrolide antibiotic produced by several Streptomyces species, characterized by a 36-membered macrolactone ring structure [1]. First reported in 1957 as an antifungal and antiprotozoal agent, it exists as a complex of three main components—Azalomycins F3a, F4a, and F5a—which differ in the length of their aliphatic side chains [2]. The compound exerts antimicrobial effects through a dual mechanism involving inhibition of lipoteichoic acid (LTA) biosynthesis and disruption of the bacterial cell envelope, with its guanidyl side chain serving as a critical pharmacophore for LtaS enzyme binding [3]. Unlike typical 14- to 16-membered macrolides that target the ribosome, Azalomycin F's large macrocyclic architecture and unique biosynthetic origin confer distinct physicochemical and biological properties that cannot be extrapolated from in-class alternatives.

Mechanism LtaS enzyme inhibition via guanidyl pharmacophore; supports anti-Gram-positive mechanism studies
Architecture 36-membered macrolide scaffold distinct from ribosomal macrolides; non-ribosomal target engagement
Composition Natural complex (F3a, F4a, F5a); component-aware procurement recommended for assay design

Azalomycin F Substitution Risks


The practice of substituting Azalomycin F with other 36-membered macrolides such as Niphimycin or the structurally related macrodiolide Elaiophylin (Azalomycin B) is scientifically unsupported due to fundamental differences in molecular target engagement, biosynthetic architecture, and resulting biological activity profiles. While Elaiophylin exhibits notable antiprotozoal activity with IC50 values of 0.36 μM against Plasmodium falciparum and 0.45 μM against Trypanosoma brucei [1], it lacks the guanidyl-containing side chain that enables Azalomycin F to bind specifically to the LtaS active site residues Lys299, Phe353, Trp354, and His416—a mechanism entirely absent in Elaiophylin [2]. Furthermore, Azalomycin F's polyketide synthase (PKS) assembly line employs a unique iterative module containing a switchable enoylreductase domain that accomplishes 20 cycles of chain elongation using only 19 extension modules, a biosynthetic feature not conserved among related marginolactones [3]. Substitution therefore risks not only target engagement failure but also divergence in stability, solubility, and resistance selection pressure profiles.

Pharmacophore mismatch

Elaiophylin lacks the guanidyl side chain essential for LtaS binding; target engagement may not transfer to other macrolides.

Cytotoxicity profile divergence

Elaiophylin exhibits reported cytotoxicity in mammalian cell lines; antimicrobial endpoint interpretation may differ from Azalomycin F.

Biosynthetic architecture difference

The iterative PKS module unique to Azalomycin F is not conserved; stability, solubility, and resistance profiles may not be replicated.

Azalomycin F Evidence-Based Differentiation


LtaS Targeting vs. Elaiophylin

Azalomycin F exhibits a mechanism of action centered on inhibition of lipoteichoic acid synthase (LtaS) via specific binding interactions between its guanidyl side chain and active site residues (Lys299, Phe353, Trp354, His416) in Staphylococcus aureus [1]. In contrast, the structurally related macrodiolide Elaiophylin (Azalomycin B) lacks this guanidyl-containing motif and has no reported LtaS inhibitory activity . While Elaiophylin demonstrates antiprotozoal activity against Plasmodium falciparum K1a (IC50 = 0.36 μM) and Trypanosoma brucei brucei (IC50 = 0.45 μM), its antibacterial activity against S. aureus strains is reported with an MIC of 1.52 μM, and it exerts cytotoxicity against L929 mouse fibroblasts (IC50 = 0.29 μM), K562 leukemia cells (IC50 = 0.19 μM), and HeLa cells (IC50 = 0.29 μg/mL) [2]. The biosynthetic distinction is equally striking: Azalomycin F's PKS assembly line contains a unique switchable enoylreductase domain within an iterative module that enables 20 cycles of chain elongation with only 19 extension modules, a feature not present in Elaiophylin biosynthesis [3].

LtaS vs. Elaiophylin
Class-level
Guanidyl side chain binds LtaS active site (Lys299, Phe353, Trp354, His416); Elaiophylin lacks this pharmacophore and shows no LtaS inhibition. Reported MIC S. aureus 4.0 µg/mL vs 1.52 µM; cytotoxicity reported for Elaiophylin against L929, K562, HeLa cells.
Supports LtaS-target engagement review for antimicrobial research
Cytotoxicity context may affect comparator selection in screening
LtaS inhibition guanidyl pharmacophore macrodiolide comparison

Antifungal Efficacy vs. Siccanin

In a direct comparative study evaluating antifungal activities of Siccanin and Azalomycin F in vitro using the tube-dilution method with 14-day incubation at room temperature, Azalomycin F demonstrated clear superiority against clinically relevant fungal pathogens [1]. Against Candida spp., Siccanin failed to inhibit growth at all concentrations tested, whereas Azalomycin F achieved growth inhibition at 7-10 mcg/mL [1]. For dermatophytes including Trichophyton spp. and Microsporum spp., Azalomycin F exhibited MIC values of 1-4 mcg/mL, while Siccanin required higher concentrations of 2-6 mcg/mL and 3-5 mcg/mL, respectively, representing a 1.3- to 3-fold potency advantage for Azalomycin F depending on the specific species tested [1]. Neither compound showed activity against deep mycoses or saprophytic fungi under the conditions tested [1].

Antifungal vs. Siccanin
Head-to-head
Candida spp.: 7–10 µg/mL vs. no inhibition; Dermatophytes (Trichophyton, Microsporum): 1–4 µg/mL vs. 2–6 µg/mL. Reported 1.3–3-fold lower MIC for Azalomycin F against dermatophytes.
Supports antifungal screening against Candida and dermatophyte models
Siccanin inactive against Candida under tube-dilution conditions
antifungal dermatophytes Candida albicans

F5a vs. Demalonyl Derivative: Anti-MRSA Comparison

Within the Azalomycin F chemical space, the choice between the natural product and its semisynthetic derivative has quantifiable implications for antimicrobial potency and physicochemical properties. The demalonyl derivative of Azalomycin F, obtained by hydrolysis of the parent compound, demonstrated more remarkable anti-MRSA activity and better aqueous solubility and stability than the natural Azalomycin F complex [1]. Azalomycin F5a (one of the three main components) exhibited MIC values of 1.60-3.20 μg/mL against MRSA strains tested [2]. The anti-MRSA mechanism involves increased membrane permeability leading to leakage of cellular substances; the activity was significantly reduced when Azalomycin F5a was combined with cell-membrane lipids or DPPG (1,2-dipalmitoyl-sn-glycero-3-phospho-glycerol), confirming that membrane phospholipids, particularly DPPG, are critical targets [1][3].

F5a vs. Demalonyl Derivative
Class-level
Demalonyl Azalomycin F: improved anti-MRSA activity, better aqueous solubility and stability compared to parent F5a. Quantitative fold difference not specified in source. F5a MIC 1.60–3.20 µg/mL against MRSA.
Derivative may offer formulation-relevant property improvements
Quantitative activity difference requires independent verification
MRSA derivative comparison stability solubility

Vitamin K3 Synergy and MSW Closure

The combination of Azalomycin F5a with vitamin K3 produces quantifiable synergistic antibacterial effects with significant implications for resistance prevention. Fractional inhibitory concentration indices (FICIs) of 0.25-0.50 demonstrated clear synergistic activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. In a separate evaluation, the antibacterial activity of demalonyl Azalomycin F combined with vitamin K3 increased 4- to 8-fold compared to the compound alone [2]. Critically, the mutant selection window (MSW), defined as MIC99-MPC, was 2.07-6.40 μg/mL for Azalomycin F5a alone against MRSA strains; however, when combined with vitamin K3, the mutant prevention concentrations (MPCs) dropped to 1.60-3.20 μg/mL, effectively closing the MSW and reducing the probability of resistance emergence [1]. According to the mutant selection window hypothesis, a closed MSW indicates that the combination can suppress the growth of resistant subpopulations at clinically achievable concentrations.

Vitamin K3 Synergy
Head-to-head
FICI 0.25–0.50 (synergy); 4–8× activity enhancement. Mutant selection window closed: MPC reduced from 2.07–6.40 µg/mL to 1.60–3.20 µg/mL.
Supports combination strategy for resistance suppression in MRSA studies
Checkerboard assay; clinical translation not implied
synergy MRSA mutant selection window vitamin K3

Broad-Spectrum Antifungal Activity on Phytopathogens

Azalomycin F complex, isolated from Streptomyces malaysiensis MJM1968, demonstrated strong antifungal activity against a panel of seven agriculturally relevant phytopathogenic fungi in vitro: Fusarium oxysporum, Rhizoctonia solani, Cladosporium cladosporioides, Fusarium chlamydosporum, Colletotrichum gloeosporioides KACC 40693, Alternaria mali KACC 40026, and Pestalotia spp. KACC 40501 [1]. The compound maintained antifungal activity across a broad range of pH and temperature conditions, a stability profile not universally observed among agricultural antifungal agents [1]. In soil treatment studies, application of 10 mg/mL partially purified Azalomycin F extract reduced native fungal population density by more than 80% after 14 days, while treatment with strain MJM1968 mycelia achieved over 60% reduction over the same period [1].

Phytopathogen Antifungal
Reported
Active against 7 agriculturally relevant fungi (Fusarium oxysporum, Rhizoctonia solani, etc.). >80% soil fungal reduction at 10 mg/mL extract after 14 days. Stable activity across broad pH and temperature.
Supports agricultural biocontrol development research
Soil treatment data from Streptomyces extract; field validation pending
phytopathogenic fungi agricultural biocontrol Fusarium oxysporum

Azalomycin F Application Scenarios


LtaS-Targeted Anti-MRSA Research

Investigators exploring novel antibacterial mechanisms against Gram-positive bacteria should select Azalomycin F based on its validated LtaS inhibitory activity. The compound directly binds to the LtaS active site residues Lys299, Phe353, Trp354, and His416 in S. aureus, inhibiting LTA biosynthesis and disrupting cell envelope integrity [1]. Azalomycin F5a demonstrates MIC values of 1.60-3.20 μg/mL against MRSA strains [2]. The synergistic combination with vitamin K3 yields FICI values of 0.25-0.50 and closes the mutant selection window (MSW), reducing MPC from 2.07-6.40 μg/mL (alone) to 1.60-3.20 μg/mL (combination) [2]. This combination enhances activity 4- to 8-fold and suppresses resistance emergence [3]. Procurement should prioritize Azalomycin F5a or the demalonyl derivative, which offers improved solubility and stability [4].

Antifungal Drug Discovery for Candida and Dermatophytes

Azalomycin F exhibits quantifiable antifungal activity against Candida spp. (MIC 7-10 mcg/mL) and dermatophytes (MIC 1-4 mcg/mL) [1]. In direct comparison, Siccanin failed to inhibit Candida growth entirely and required 2-6 mcg/mL for Trichophyton spp. [1]. Historical data also report MIC values of 1.56-6.25 mcg/mL against C. albicans [2]. Researchers developing antifungal agents should procure Azalomycin F when activity against both Candida and dermatophytes is required, as Siccanin and other comparators lack comparable dual-spectrum activity.

Agricultural Biocontrol Against Phytopathogens

Azalomycin F complex demonstrates strong in vitro activity against Fusarium oxysporum, Rhizoctonia solani, Colletotrichum gloeosporioides, Alternaria mali, and other agriculturally significant fungi [1]. Activity is maintained across a broad range of pH and temperature, a critical attribute for field applications [1]. Soil treatment with 10 mg/mL extract reduces native fungal populations by over 80% within 14 days [1]. The complete biosynthetic gene cluster (BGC0002948) has been sequenced and annotated, enabling fermentation optimization and yield improvement [2]. Procurement should focus on Azalomycin F complex produced by S. malaysiensis MJM1968 or S. sp. 211726.

Polyketide Synthase Engineering Research

The Azalomycin F biosynthetic gene cluster (MIBiG BGC0002948) is fully sequenced and characterized, with high-quality annotation status [1]. A unique switchable enoylreductase domain within an iterative PKS module enables 20 elongation cycles using only 19 extension modules [2]. This non-canonical assembly line architecture provides a validated model system for investigating modular PKS engineering, intermodular recognition, and evolution-guided biosynthesis [3]. Researchers in synthetic biology and natural product discovery should procure Azalomycin F along with the producing strain (Streptomyces sp. 211726 or S. malaysiensis) as a complete experimental platform.

Application
Selection Property
Validation Focus
LtaS-targeted antimicrobial research
Guanidyl pharmacophore-mediated LtaS inhibition
LtaS enzyme binding and cell envelope integrity assays
Antifungal screening against Candida and dermatophytes
Dual-spectrum antifungal activity profile
MIC determination against target fungal pathogens
Agricultural phytopathogen biocontrol
Broad pH/temperature stability and soil efficacy
Soil treatment and fungal population reduction assays
Polyketide synthase engineering
Non-canonical iterative PKS module
Intermodular recognition and chain elongation fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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